An In-depth Technical Guide to 2,4-Diformylphloroglucinol: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2,4-Diformylphloroglucinol: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diformylphloroglucinol, also known as 2,4,6-Trihydroxyisophthalaldehyde, is a phenolic compound belonging to the acylphloroglucinol class of natural products. Structurally, it is a derivative of phloroglucinol with two formyl groups attached to the aromatic ring. This compound is of significant interest to the scientific community due to its role as a key intermediate in the synthesis of various biologically active molecules, including those with antioxidant and antiulcer properties[1]. Its presence in plant species such as Eucalyptus nigra underscores its natural origin and potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2,4-Diformylphloroglucinol, with a focus on its antioxidant mechanisms.
Chemical Structure and Properties
The chemical structure of 2,4-Diformylphloroglucinol is characterized by a benzene ring triply substituted with hydroxyl groups (a phloroglucinol core) and doubly substituted with formyl (aldehyde) groups. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.
Structure
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IUPAC Name: 2,4,6-Trihydroxybenzene-1,3-dicarbaldehyde
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Synonyms: 2,4-Diformylphloroglucinol, 2,4,6-Trihydroxyisophthalaldehyde[1]
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CAS Number: 4396-13-8
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Molecular Formula: C₈H₆O₅
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SMILES: O=Cc1c(O)cc(O)c(C=O)c1O
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Diformylphloroglucinol is presented in the table below. It is important to note that experimental data for some properties are limited, and thus, some values are based on closely related compounds or theoretical predictions.
| Property | Value | Reference/Note |
| Molecular Weight | 182.13 g/mol | [1] |
| Melting Point | >129 °C (decomposes) | [1] |
| Boiling Point | Not available | Data not found in literature |
| Solubility | Soluble in DMSO (45 mg/mL with sonication) and Methanol (slightly) | [1] |
| Appearance | Expected to be a solid | Based on melting point |
Spectral Data (Predicted)
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals for the aromatic proton, the hydroxyl protons, and the aldehyde protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.0 - 7.5 | Singlet |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Hydroxyl-H | 9.0 - 12.0 (broad) | Singlet |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons attached to hydroxyl groups, and the other aromatic carbons.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 200 |
| Aromatic C-OH | 155 - 170 |
| Aromatic C-CHO | 110 - 125 |
| Aromatic C-H | 95 - 110 |
Predicted FT-IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde C-H, carbonyl, and aromatic C=C bonds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (aldehyde) | Stretching | 2700 - 2900 |
| C=O (aldehyde) | Stretching | 1650 - 1700 |
| C=C (aromatic) | Stretching | 1550 - 1650 |
| C-O (hydroxyl) | Stretching | 1000 - 1250 |
Experimental Protocols
Synthesis of 2,4-Diformylphloroglucinol (Proposed Method)
A specific, detailed experimental protocol for the synthesis of 2,4-Diformylphloroglucinol is not widely published. However, based on established organic chemistry principles for the formylation of activated aromatic rings like phloroglucinol, a Vilsmeier-Haack or a modified Reimer-Tiemann reaction would be a suitable approach. Below is a proposed workflow for a Vilsmeier-Haack formylation.
Caption: Proposed workflow for the synthesis of 2,4-Diformylphloroglucinol.
Methodology:
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Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 2.2 equivalents) in an ice bath. Slowly add N,N-dimethylformamide (DMF, 2.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve phloroglucinol (1 equivalent) in anhydrous DMF and add it to the dropping funnel. Add the phloroglucinol solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate. The crude product may precipitate at this stage.
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Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Biological Activity and Signaling Pathways
Phloroglucinol and its derivatives, including 2,4-Diformylphloroglucinol, are recognized for their antioxidant properties. The antioxidant mechanism of many polyphenolic compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress[2][[“]][4].
The Nrf2 Antioxidant Response Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like some polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances[[“]][6].
Caption: The Nrf2 antioxidant response pathway activated by polyphenols.
Conclusion
2,4-Diformylphloroglucinol is a valuable chemical entity with a foundation in natural products and significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a phloroglucinol core with dual formyl substitutions, provides a versatile platform for the development of novel compounds. While a comprehensive experimental dataset for its physicochemical and spectral properties is still emerging, its established role as a precursor to antioxidant compounds, likely acting through the Nrf2 signaling pathway, makes it a compelling target for further research. The methodologies and data presented in this guide are intended to support and stimulate further investigation into the properties and applications of this intriguing molecule by researchers and drug development professionals.
References
- 1. 2,4,6-trihydroxyisophthalaldehyde CAS#: 4396-13-8 [m.chemicalbook.com]
- 2. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 3. Does NRF2 activation by polyphenols reduce oxidative stress effectively? - Consensus [consensus.app]
- 4. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Nrf2 activation by polyphenols provide therapeutic benefits? - Consensus [consensus.app]
- 6. mdpi.com [mdpi.com]
